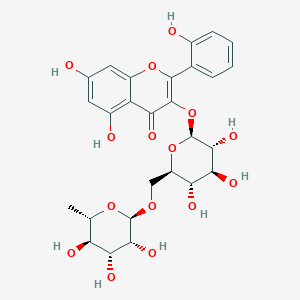

Datiscin

説明

Structure

3D Structure

特性

分子式 |

C27H30O15 |

|---|---|

分子量 |

594.5 g/mol |

IUPAC名 |

5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |

InChIキー |

BJJCTXDEJUWVIC-QHWHWDPRSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Dapagliflozin: A Synthetic SGLT2 Inhibitor with Pleiotropic Anti-inflammatory and Antioxidant Effects

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone in the management of type 2 diabetes mellitus. Beyond its primary glucose-lowering effects, a growing body of evidence highlights its significant anti-inflammatory and antioxidant properties, contributing to its demonstrated cardiovascular and renal benefits. This technical guide provides an in-depth overview of the discovery of dapagliflozin, its synthetic nature, and a detailed exploration of its mechanisms of action in mitigating inflammation and oxidative stress. We present key quantitative data, detailed experimental protocols for assessing its bioactivity, and visual representations of the signaling pathways it modulates, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of dapagliflozin beyond glycemic control.

Discovery and Development of Dapagliflozin

Dapagliflozin is a synthetic compound developed through extensive medicinal chemistry efforts aimed at selectively targeting SGLT2. Unlike compounds derived from natural sources, dapagliflozin was designed and synthesized in the laboratory. The development of SGLT2 inhibitors was inspired by the natural product phlorizin, a glucoside found in the bark of apple trees, which was known to induce glucosuria. However, phlorizin lacked selectivity and had poor oral bioavailability. The research that led to dapagliflozin focused on creating a C-glucoside analog that would be resistant to gastrointestinal degradation and exhibit high selectivity for SGLT2 over SGLT1, thereby minimizing off-target effects. Dapagliflozin emerged from these efforts as a highly effective and selective SGLT2 inhibitor, leading to its approval for the treatment of type 2 diabetes.

Table 1: Physicochemical Properties of Dapagliflozin

| Property | Value |

| Molecular Formula | C21H25ClO6 |

| Molecular Weight | 408.87 g/mol |

| CAS Number | 461432-26-8 |

| Melting Point | 79.0 - 82.0 °C |

| Solubility | Soluble in ethanol, methanol, and DMSO |

Natural Sources

Dapagliflozin is a synthetically derived pharmaceutical agent and is not found in any natural sources. Its development was a result of targeted drug design and chemical synthesis.

Anti-inflammatory and Antioxidant Mechanisms of Action

Dapagliflozin exerts its anti-inflammatory and antioxidant effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory and oxidative stress responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][2] Under inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[2]

Dapagliflozin has been shown to suppress the activation of the NF-κB pathway.[3][4][5][6] Studies have demonstrated that dapagliflozin treatment can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[5] This inhibitory effect leads to a downstream reduction in the production of pro-inflammatory cytokines.[4]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[7] The MAPK family includes three main kinases: p38, JNK, and ERK. Activation of these kinases, particularly p38 and JNK, is associated with inflammatory responses.

Dapagliflozin has been shown to modulate the MAPK pathway, although the effects can be context-dependent.[7][8][9] Some studies suggest that dapagliflozin can inhibit the phosphorylation of p38 and JNK, thereby reducing the expression of inflammatory mediators.[4] By attenuating the activation of these pro-inflammatory arms of the MAPK pathway, dapagliflozin contributes to its overall anti-inflammatory profile.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, plays a key role in the pathogenesis of diabetic complications. Dapagliflozin has been shown to exert significant antioxidant effects.[10][11][12][13] It reduces the levels of oxidative stress markers such as malondialdehyde (MDA) and ROS, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[10][12] The antioxidant effects of dapagliflozin are thought to be, in part, a consequence of its primary glucose-lowering action, as hyperglycemia is a major driver of oxidative stress. However, direct antioxidant effects independent of glycemic control have also been proposed.[11]

Table 2: Summary of Quantitative Data on the Anti-inflammatory and Antioxidant Effects of Dapagliflozin

| Parameter | Effect of Dapagliflozin | Cell/Animal Model | Reference |

| Anti-inflammatory Markers | |||

| TNF-α | ↓ | Patients with diabetic nephropathy, db/db mice | [10][11] |

| IL-6 | ↓ | Patients with diabetic nephropathy, db/db mice | [10][11] |

| hs-CRP | ↓ | Patients with diabetic nephropathy | [10] |

| NF-κB p65 (nuclear) | ↓ | Diabetic rat myocardial tissue | [2] |

| Oxidative Stress Markers | |||

| Malondialdehyde (MDA) | ↓ | Patients with diabetic nephropathy, D-galactose-induced aging mice | [10][12] |

| Reactive Oxygen Species (ROS) | ↓ | Patients with diabetic nephropathy, Human proximal tubular cells | [10][11] |

| Superoxide Dismutase (SOD) | ↑ | Patients with diabetic nephropathy | [10] |

| Glutathione Peroxidase (GSH-Px) | ↑ | D-galactose-induced aging mice | [12] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effects of dapagliflozin by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dapagliflozin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

Phosphate Buffered Saline (PBS)

-

Cell culture plates (96-well and 24-well)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of dapagliflozin for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no dapagliflozin, no LPS) and an LPS-only control group.

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Express the results as a percentage of inhibition compared to the LPS-only control group.

DPPH Radical Scavenging Antioxidant Assay

This protocol measures the free radical scavenging activity of dapagliflozin.

Materials:

-

Dapagliflozin

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of dapagliflozin and ascorbic acid in the same solvent.

-

-

Assay:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of dapagliflozin or ascorbic acid to the wells.

-

Include a blank (solvent only) and a control (DPPH solution and solvent).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Data Analysis: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

Dapagliflozin, a synthetic SGLT2 inhibitor, demonstrates significant anti-inflammatory and antioxidant properties that are independent of its glucose-lowering effects. Its ability to modulate the NF-κB and MAPK signaling pathways provides a molecular basis for these pleiotropic benefits. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of dapagliflozin in a broader range of diseases characterized by inflammation and oxidative stress. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the beneficial effects of dapagliflozin and to translate these findings into novel clinical applications.

References

- 1. Dapagliflozin ameliorates diabetic renal injury through suppressing the self-perpetuating cycle of inflammation mediated by HMGB1 feedback signaling in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The SGLT2 inhibitor dapagliflozin suppresses endothelial cell pyroptosis mediated by the NF-κB/NLRP3 pathway through downregulation of CTSB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of dapagliflozin on diabetic patients with cardiovascular disease via MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of dapagliflozin on podocyte damage and oxidative stress in patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effects of dapagliflozin against oxidative stress-induced cell injury in human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dapagliflozin mitigates oxidative stress, inflammatory, and histopathological markers of aging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A SGLT2 Inhibitor Dapagliflozin Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro [frontiersin.org]

A Technical Guide to the Chemical and Pharmacological Properties of Datiscin

Abstract

Datiscin is a naturally occurring flavonoid glycoside found in several plant species, most notably from the genus Datisca. As a member of the flavonol subclass, it consists of the aglycone datiscetin linked to the disaccharide rutinose. This compound has garnered interest within the scientific community for its potential pharmacological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of Datiscin's chemical structure, physicochemical properties, and known biological activities. It details standardized experimental protocols for its extraction, purification, and analysis, and explores its metabolic fate and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of Datiscin for further investigation and application.

Chemical Identity and Structure

Datiscin is structurally characterized as datiscetin-3-O-rutinoside. The aglycone, datiscetin, is a flavonol with a C6-C3-C6 backbone. This core structure is glycosidically linked at the C3 position to rutinose, which is a disaccharide composed of α-L-rhamnopyranose and β-D-glucopyranose.

Table 1: Chemical Identifiers for Datiscin

| Identifier | Value | Citation(s) |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |

| Synonyms | Datiscetin-3-O-rutinoside, Datiscoside, Datistin, Daticoside | [2][3][4] |

| CAS Number | 16310-92-2 | [2][5] |

| Molecular Formula | C27H30O15 | [1][2] |

| Molecular Weight | 594.52 g/mol | [2][6] |

| InChIKey | BJJCTXDEJUWVIC-QHWHWDPRSA-N | [1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O">C@@HO |[1] |

Physicochemical Properties

Datiscin presents as a powder and its properties are largely dictated by its polyhydroxylated flavonoid structure and the presence of the bulky sugar moiety, which increases its polarity.[4] Many of its physicochemical properties have been determined through predictive modeling, with experimental data available for its melting point and solubility in common organic solvents.

Table 2: Physicochemical Properties of Datiscin

| Property | Value | Citation(s) |

|---|---|---|

| Physical Form | Powder | [4][6] |

| Melting Point | 190-193 °C | [2] |

| Boiling Point | 929.0 ± 65.0 °C (Predicted) | [2][5] |

| Density | 1.76 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 6.16 ± 0.40 (Predicted) | [2] |

| Water Solubility | 2285 mg/L at 25 °C (Estimated) | [5] |

| Organic Solvents | Soluble in DMSO, Pyridine, Methanol, Ethanol | [6] |

| XlogP3 | -0.9 (Predicted) |[1][5] |

Pharmacological Properties and Biological Activity

Datiscin is recognized for its potential pharmacological activities, which are primarily attributed to its flavonoid structure. Its mode of action is believed to involve the modulation of various biochemical pathways and interaction with reactive oxygen species.[3]

-

Antioxidant Activity : The primary mechanism of action for Datiscin is suggested to be its ability to scavenge free radicals and reactive oxygen species.[3] This antioxidant property may help mitigate cellular oxidative stress, which is implicated in numerous chronic inflammatory conditions and age-related diseases.[3]

-

Anti-inflammatory and Analgesic Effects : Preliminary interest in Datiscin stems from its potential anti-inflammatory and analgesic properties, though detailed mechanistic studies are still ongoing.[3]

-

Fungitoxic Activity : The aglycone of Datiscin, datiscetin, has demonstrated fungitoxic activity against organisms such as Fusarium oxysporum.[7]

Signaling Pathway Modulation

While specific signaling pathways modulated by Datiscin are not yet fully elucidated, flavonoids as a class are known to interact with multiple key cellular signaling cascades, particularly those involved in cell survival, proliferation, and apoptosis.[8][9] These pathways include the PI3K/Akt/mTOR and MAPK pathways. It is hypothesized that Datiscin, like other flavonols, may exert its biological effects by inhibiting protein kinases within these cascades, thereby influencing downstream transcription factors and cellular responses.

Experimental Methodologies

Extraction and Purification Protocol

Datiscin is naturally sourced from plants such as Datisca glomerata and Primula officinalis.[2][6] A generalized protocol for its extraction and purification from plant material involves solvent extraction followed by chromatographic separation.

Protocol: Generalized Extraction and Purification of Datiscin

-

Preparation of Plant Material : Air-dry the plant material (e.g., roots) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction (Maceration) :

-

Suspend the powdered plant material in 70-90% methanol (e.g., 1:10 solid-to-solvent ratio).

-

Agitate the mixture at room temperature for 24-48 hours.

-

Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to maximize yield.

-

-

Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning :

-

Resuspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to remove non-polar impurities. Flavonoid glycosides typically partition into the more polar ethyl acetate or aqueous phases.

-

-

Chromatographic Purification :

-

Subject the flavonoid-rich fraction to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the compounds.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Datiscin.

-

-

Final Purification : Pool the Datiscin-rich fractions and perform recrystallization or preparative HPLC to obtain the purified compound.

Analytical Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard technique for the identification and quantification of Datiscin. A reversed-phase HPLC method coupled with a Diode-Array Detector (DAD) is commonly employed.

Table 3: Example HPLC Parameters for Datiscin Analysis

| Parameter | Specification | Citation(s) |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | [10] |

| Mobile Phase A | Water with 0.1% Formic Acid | [11][12] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [11][12] |

| Elution Mode | Gradient elution | [10][12] |

| Flow Rate | 1.0 mL/min | [10][11] |

| Detection | DAD at ~254-280 nm | [11] |

| Injection Volume | 10-20 µL | [10] |

| Column Temperature | 35 °C |[11] |

Metabolic Pathways

As a flavonoid glycoside, Datiscin is expected to undergo significant metabolism in the human body, primarily mediated by intestinal microbiota and hepatic enzymes.[13][14]

-

Hydrolysis : The first metabolic step for flavonoid glycosides like Datiscin is the hydrolysis of the glycosidic bond. This is carried out by β-glucosidases present in the small intestine or, more significantly, by the gut microbiota in the colon. This reaction releases the aglycone, datiscetin, and the disaccharide, rutinose.[14]

-

Aglycone Metabolism : Once formed, datiscetin can be absorbed and undergo Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the liver.[13]

-

Microbiota-Dependent Degradation : Unabsorbed datiscetin in the colon can be further degraded by microbial enzymes, leading to the cleavage of its ring structure and the formation of smaller phenolic acids and other low molecular weight compounds, which can then be absorbed.[14]

Conclusion

Datiscin is a well-characterized flavonol glycoside with defined chemical and physical properties. Its biological activities, particularly as an antioxidant, make it a compound of interest for further research in pharmacology and drug development. The methodologies for its extraction and analysis are well-established, providing a solid foundation for future studies. A deeper investigation into its specific molecular targets and its efficacy in various disease models is warranted to fully understand and harness its therapeutic potential.

References

- 1. PubChemLite - Datiscin (C27H30O15) [pubchemlite.lcsb.uni.lu]

- 2. DATISCIN CAS#: 16310-92-2 [amp.chemicalbook.com]

- 3. CAS 16310-92-2: DATISCIN | CymitQuimica [cymitquimica.com]

- 4. Datiscin | CymitQuimica [cymitquimica.com]

- 5. datiscin, 16310-92-2 [thegoodscentscompany.com]

- 6. Datiscin | CAS:16310-92-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. datiscetin, 480-15-9 [thegoodscentscompany.com]

- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienggj.org [scienggj.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Datiscin: A Technical Guide on the Flavonoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datiscin, a naturally occurring flavonoid glycoside, has garnered interest for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of Datiscin, focusing on its chemical properties, biological activities, and the methodologies used for its study. Due to the limited availability of data specifically for Datiscin, this guide also incorporates relevant information on its aglycone, Datiscetin, to provide a more complete understanding of its potential. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Datiscin is a flavonoid glycoside, specifically a flavonol, found in plants of the Datisca genus, such as Datisca cannabina[1]. Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities[2]. As a glycoside, Datiscin consists of a flavonoid aglycone, Datiscetin, attached to a sugar moiety, which in this case is a rutinose[3][4][5]. The biological properties of Datiscin are attributed to its chemical structure, and upon ingestion or enzymatic hydrolysis, it can be metabolized to its aglycone, Datiscetin, which may also exhibit biological effects.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one | [6] |

| Synonyms | Datiscetin-3-O-rutinoside, Datiscoside, Datistin | [3][6][7] |

| Molecular Formula | C27H30O15 | [8] |

| Molecular Weight | 594.52 g/mol | [7] |

| CAS Number | 16310-92-2 | [6] |

| Chemical Structure | Datiscetin (aglycone) linked to a rutinose (a disaccharide of rhamnose and glucose) | [3][4][5] |

Biological Activities and Quantitative Data

While specific quantitative data for Datiscin is limited in the available literature, studies on its aglycone, Datiscetin, and other related flavonoids provide insights into its potential biological activities.

Anticancer Activity

Flavonoids are known to possess anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest[9]. The following table summarizes the cytotoxic activity (IC50 values) of Datiscetin against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10-50 | [10] |

| PC-3 | Pancreatic Cancer | 10-50 | [10] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [10] |

| HCT116 | Colorectal Cancer | 22.4 | [10] |

Anti-inflammatory Activity

Flavonoids can exert anti-inflammatory effects by modulating various signaling pathways, such as the NF-κB pathway[4]. The inhibitory concentration (IC50) of Datiscetin and other flavonoids on inflammatory markers is presented below.

| Compound | Assay | IC50 | Reference |

| Datiscetin | Inhibition of protein denaturation | >100 µg/mL | [11] |

| Baicalin | Inhibition of chemokine binding | 15-320 µg/mL | [12] |

| Celastrol | Inhibition of TNFα and IL-1β production | 30-100 nM | [12] |

| Hypericin | Inhibition of IL-12 production | 1.45 µg/mL | [12] |

| Shikonin | Inhibition of RANTES and MIP-1α binding | 2.6-3.6 µM | [12] |

Antioxidant Activity

| Compound/Extract | Assay | IC50 | Reference |

| Vaccinium bracteatum extract | DPPH | 42.2 ± 1.2 µg/mL | [13] |

| Vaccinium bracteatum extract | ABTS | 71.1 ± 1.1 µg/mL | [13] |

| Gallic acid hydrate | ABTS | 1.03 ± 0.25 µg/mL | [14] |

| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 µg/mL | [14] |

| Quercetin | ABTS | 1.89 ± 0.33 µg/mL | [14] |

| Kaempferol | ABTS | 3.70 ± 0.15 µg/mL | [14] |

| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 mg/L | [8] |

| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 mg/L | [8] |

| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 mg/L | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of Datiscin, as well as for the evaluation of its antioxidant activity.

Extraction and Isolation of Datiscin from Datisca cannabina

The following is a general protocol for the extraction and isolation of flavonoids from plant material, which can be adapted for Datiscin.

-

Plant Material Preparation:

-

Collect fresh leaves of Datisca cannabina.

-

Air-dry the leaves in the shade and then grind them into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material with 80% methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of Datiscin using thin-layer chromatography (TLC).

-

-

Purification:

-

Subject the Datiscin-rich fraction (typically the ethyl acetate or methanol fraction) to column chromatography on silica gel or Sephadex LH-20.

-

Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol or methanol-water) to isolate Datiscin.

-

Monitor the fractions by TLC and combine the fractions containing pure Datiscin.

-

Further purify the isolated Datiscin by recrystallization or preparative HPLC if necessary.

-

Analytical Methods

This method is suitable for the quantification of Datiscin in plant extracts and formulations.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: DAD detection at the maximum absorbance wavelength of Datiscin (to be determined by UV-Vis spectroscopy, typically around 254 nm and 350 nm for flavonols).

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a calibration curve using a Datiscin standard of known concentrations. The concentration of Datiscin in the samples is determined by comparing their peak areas with the calibration curve.

This method offers higher sensitivity and selectivity for the quantification of Datiscin, especially in complex biological matrices.

-

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: ESI in either positive or negative mode (to be optimized for Datiscin).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of Datiscin) and a specific product ion are selected for quantification. The transition parameters (collision energy, etc.) need to be optimized for Datiscin.

-

Quantification: An internal standard is typically used. A calibration curve is constructed by plotting the ratio of the peak area of Datiscin to the peak area of the internal standard against the concentration of the Datiscin standard.

Antioxidant Activity Assays

-

Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

-

Prepare different concentrations of Datiscin in methanol.

-

In a 96-well plate, add a specific volume of each Datiscin concentration and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a standard antioxidant like ascorbic acid or Trolox is used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare different concentrations of Datiscin.

-

Mix the Datiscin solutions with the diluted ABTS radical solution and incubate for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl3·6H2O solution.

-

Warm the FRAP reagent to 37 °C.

-

Add the Datiscin sample to the FRAP reagent and incubate at 37 °C for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO4·7H2O, and the results are expressed as µmol of Fe(II) equivalents per gram of sample.

Signaling Pathways and Mechanisms of Action

Specific signaling pathways directly modulated by Datiscin have not been extensively elucidated in the available scientific literature. However, based on the known activities of its aglycone, Datiscetin, and other flavonoids, potential mechanisms can be inferred. Flavonoids are known to interact with various molecular targets, including protein kinases and transcription factors, thereby modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis[5][12].

General Workflow for Datiscin Research

The following diagram illustrates a general workflow for the extraction, isolation, analysis, and biological evaluation of Datiscin.

Figure 1. General workflow for the extraction, analysis, and bioactivity screening of Datiscin.

Potential Anti-inflammatory Mechanism via NF-κB Pathway

Flavonoids, including Datiscetin, have been reported to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation[4][15]. The following diagram illustrates a simplified representation of how flavonoids might interfere with this pathway.

Figure 2. Potential inhibitory effect of Datiscin/Datiscetin on the NF-κB signaling pathway.

Pharmacokinetics and Clinical Trials

There is a lack of available data from pharmacokinetic studies specifically on Datiscin. Further research is required to understand its absorption, distribution, metabolism, and excretion (ADME) profile. To date, no clinical trials involving Datiscin have been registered or reported in the scientific literature.

Conclusion

Datiscin is a flavonoid glycoside with potential therapeutic applications, as suggested by the biological activities of its aglycone, Datiscetin, and other related flavonoids. While preliminary evidence points towards its anticancer, anti-inflammatory, and antioxidant properties, there is a clear need for more in-depth research to specifically characterize the pharmacological profile of Datiscin. This includes comprehensive studies to generate quantitative data on its bioactivities, elucidation of its molecular mechanisms of action, and assessment of its pharmacokinetic properties. The experimental protocols and methodologies outlined in this guide provide a framework for future investigations into this promising natural compound.

References

- 1. Targeting of non-apoptotic cancer cell death mechanisms by quercetin: Implications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-obesity effect of quercetin is mediated by the AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a novel UPLC-MS/MS method for the simultaneously quantification of polydatin and resveratrol in plasma: Application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Datiscin: A Technical Guide to its Anti-inflammatory and Analgesic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Datiscin, a flavonoid glycoside, and its aglycone, datiscetin, represent promising natural compounds in the exploration of novel anti-inflammatory and analgesic therapeutics. While direct research on datiscin is limited, a comprehensive analysis of its aglycone, datiscetin, and the structurally similar, well-studied flavonoid, quercetin, provides a strong scientific rationale for its potential efficacy. This technical guide synthesizes the available preclinical data, elucidates the primary mechanisms of action, details relevant experimental protocols, and presents key quantitative findings to support further investigation and development of datiscin-based therapies. The evidence strongly suggests that datiscin, through the activity of its aglycone, is likely to exert its effects by modulating key inflammatory signaling pathways, including NF-κB and MAPK, and by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Introduction

Inflammation and pain are complex physiological processes that are central to a multitude of acute and chronic diseases. The demand for safer and more effective anti-inflammatory and analgesic agents continues to drive research into natural products. Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. Datiscin (datiscetin-3-O-rutinoside) is a flavonoid glycoside found in plants of the Datisca genus. Upon ingestion, it is hydrolyzed to its active aglycone, datiscetin. This guide will explore the anti-inflammatory and analgesic potential of datiscin, primarily through the lens of its active form, datiscetin, and by drawing parallels with the extensively researched flavonoid, quercetin.

Molecular Mechanisms of Action

The anti-inflammatory and analgesic effects of flavonoids like datiscetin and quercetin are multi-faceted, involving the modulation of key signaling pathways and enzymatic activities that are critical in the inflammatory cascade and pain perception.

Inhibition of Pro-inflammatory Enzymes

Datiscetin and quercetin have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation and pain.

-

Cyclooxygenase (COX) Inhibition: Both COX-1 and COX-2 are targets for many non-steroidal anti-inflammatory drugs (NSAIDs). Flavonoids have demonstrated the ability to inhibit these enzymes, thereby reducing the production of prostaglandins that contribute to inflammation, pain, and fever. A study on a quercetin derivative, quercetin-3-methoxy-4′-glucosyl-7-glucoside, showed inhibition of both COX-1 and COX-2, with a slightly higher selectivity for COX-2[1]. This suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

-

Lipoxygenase (LOX) Inhibition: Lipoxygenases are involved in the production of leukotrienes, which play a significant role in inflammatory diseases such as asthma and arthritis. Flavonoids, including quercetin, are known to be potent inhibitors of LOX enzymes[2]. The inhibition of 15-lipoxygenase by various flavonoids has been documented, with the chemical structure of the flavonoid influencing its inhibitory potency[3].

Modulation of Inflammatory Signaling Pathways

Datiscetin and quercetin can interfere with intracellular signaling cascades that are crucial for the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Flavonoids like quercetin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα[4][5]. Some flavonoids can also inhibit the activation of signal transducer and activator of transcription 1 (STAT-1), another key transcription factor in the inflammatory process[6][7].

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to the nucleus, leading to the expression of inflammatory mediators. Quercetin has been demonstrated to suppress the activation of ERK and p38 MAPK in response to inflammatory stimuli[8]. By inhibiting these pathways, flavonoids can effectively reduce the production of pro-inflammatory cytokines and other inflammatory molecules.

Below is a diagram illustrating the proposed inhibitory effects of datiscetin/quercetin on the NF-κB signaling pathway.

The following diagram illustrates the proposed inhibitory effects of datiscetin/quercetin on the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory and Analgesic Effects

The following tables summarize the quantitative data from preclinical studies on quercetin and its derivatives, which serve as a proxy for the potential effects of datiscetin.

Table 1: In Vitro Anti-inflammatory Activity

| Compound | Assay | Target | IC50 Value | Reference |

| Quercetin derivative | Enzyme Immunoassay | COX-1 | 2.76 µg/mL | [1] |

| Quercetin derivative | Enzyme Immunoassay | COX-2 | 1.99 µg/mL | [1] |

| Luteolin | 15-Lipoxygenase Inhibition | Rabbit Reticulocyte 15-LOX-1 | 0.6 µM | [3] |

| Baicalein | 15-Lipoxygenase Inhibition | Rabbit Reticulocyte 15-LOX-1 | 1 µM | [3] |

| Fisetin | 15-Lipoxygenase Inhibition | Rabbit Reticulocyte 15-LOX-1 | 1.5 µM | [3] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

| Compound | Animal Model | Effect | Dosage | % Inhibition / Effect | Reference |

| Quercetin derivative | Carrageenan-induced paw edema (Rat) | Anti-inflammatory | 15 mg/kg | 50.3% | [1] |

| Quercetin derivative | Dextran-induced paw edema (Rat) | Anti-inflammatory | 15 mg/kg | 52.8% | [1] |

| Quercetin derivative | Cotton pellet-induced granuloma (Rat) | Anti-inflammatory | 15 mg/kg | 41.4% | [1] |

| Quercetin derivative | Acetic acid-induced writhing (Mouse) | Analgesic | 15 mg/kg | 73.1% | [1] |

| Ethyl acetate fraction of L. reticulata (containing quercetin) | λ-carrageenan-induced paw edema | Anti-inflammatory | 600 mg/kg | 60.59% | [9] |

| Ethyl acetate fraction of L. reticulata (containing quercetin) | Formalin-induced paw edema | Anti-inflammatory | 600 mg/kg | 59.24% | [9] |

| Ethyl acetate fraction of L. reticulata (containing quercetin) | Acetic acid-induced writhing | Analgesic | 600 mg/kg | 76.25% | [9] |

| Quercetin | Tail flick test (Rat) | Analgesic | 40 mg/kg | Significant increase in latency | [10] |

| Chrysin | Tail flick test (Rat) | Analgesic | 200 mg/kg | Significant increase in latency | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and analgesic effects of compounds like datiscetin and quercetin.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

-

Animals: Male Wistar rats (180-200 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound (e.g., quercetin derivative) or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

-

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity.

-

Animals: Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into groups and administered the test compound or vehicle.

-

After a set time (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the control group.

-

The workflow for a typical in vivo analgesic experiment is depicted below.

Conclusion and Future Directions

The available evidence on datiscetin and the extensive research on quercetin strongly support the potential of datiscin as a valuable lead compound for the development of novel anti-inflammatory and analgesic drugs. Its proposed multi-target mechanism of action, involving the inhibition of key pro-inflammatory enzymes and the modulation of crucial signaling pathways like NF-κB and MAPK, offers a promising therapeutic profile.

Future research should focus on:

-

In-depth studies on Datiscin: Conducting comprehensive in vitro and in vivo studies specifically on datiscin to confirm and quantify its anti-inflammatory and analgesic properties.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of datiscin to understand its bioavailability and optimize dosing.

-

Structure-Activity Relationship (SAR) Studies: Exploring the synthesis of datiscetin derivatives to enhance potency and selectivity.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of datiscin in humans for the treatment of inflammatory conditions and pain.

References

- 1. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxygenase interactions with natural flavonoid, quercetin, reveal a complex with protocatechuic acid in its X-ray structure at 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trepo.tuni.fi [trepo.tuni.fi]

- 7. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Datiscin: A Technical Guide for Researchers

Executive Summary

Datiscin, a flavonoid glycoside identified as datiscetin-3-O-rutinoside, is a natural compound found in plants of the Datisca genus, notably Datisca cannabina. While traditional medicine has utilized these plants for their purported anti-inflammatory and analgesic properties, scientific literature dedicated specifically to the therapeutic applications of isolated Datiscin is limited. This technical guide consolidates the available information on Datiscin and its aglycone, Datiscetin, providing a comprehensive overview of their potential in drug discovery and development. Due to the scarcity of direct quantitative data for Datiscin, this document focuses significantly on the known and potential biological activities of Datiscetin, for which more, albeit still limited, research is available. This guide serves as a resource for researchers, scientists, and drug development professionals, offering insights into the potential anti-inflammatory, antioxidant, and anti-cancer applications of this class of flavonoids.

Introduction to Datiscin and Datiscetin

Datiscin is a flavonoid glycoside with the chemical formula C27H30O15. It is composed of the aglycone Datiscetin, a flavonol, linked to a rutinose sugar moiety. The presence of Datiscin has been confirmed in Datisca cannabina, a plant with a history of use in traditional medicine for ailments such as rheumatism and as a diuretic and febrifuge. The biological activity of many flavonoid glycosides is attributed to their aglycones, which are released upon hydrolysis in the body. Therefore, the therapeutic potential of Datiscin is intrinsically linked to the bioactivity of Datiscetin.

Potential Therapeutic Applications

The therapeutic potential of Datiscin and its aglycone Datiscetin can be inferred from the ethnobotanical uses of Datisca cannabina and the known biological activities of flavonoids with similar structures. The primary areas of interest for their application include anti-inflammatory, antioxidant, and anti-cancer therapies.

Anti-Inflammatory Activity

Traditional use of Datisca cannabina for joint comfort and pain relief suggests that its constituents possess anti-inflammatory properties. One study has shown that a root extract of Datisca cannabina can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by 30% at a concentration of 100 µg/mL[1]. The inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.

Flavonoids, as a class, are well-known for their anti-inflammatory effects, which are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for Datiscetin's inhibition of this pathway is not yet available, its structural similarity to other anti-inflammatory flavonoids suggests it may act through similar mechanisms.

Antioxidant Activity

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of Datiscin is suggested by its mode of action, which involves interaction with free radicals and reactive oxygen species[2]. The presence of phenolic hydroxyl groups in the structure of Datiscetin allows it to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is a cornerstone of its potential therapeutic applications, as oxidative stress is implicated in a wide range of chronic diseases.

Anti-Cancer Activity

Many flavonoids have demonstrated anti-cancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. While no specific studies on the anti-cancer effects of Datiscin have been found, the general anti-proliferative and cytotoxic activities of flavonoids against various cancer cell lines suggest that Datiscetin may also possess such properties. Further research is warranted to investigate the potential of Datiscetin as an anti-cancer agent.

Quantitative Data on Biological Activity

The available quantitative data on the biological activity of Datiscin and Datiscetin is sparse. The following table summarizes the limited information found in the public domain. For context, data for structurally related and well-studied flavonoids are also included to provide a benchmark for potential activity.

| Compound | Assay | Target/Cell Line | Result Type | Value |

| Datisca cannabina root extract | COX-2 Inhibition | - | % Inhibition | 30% at 100 µg/mL[1] |

Experimental Protocols

Extraction and Isolation of Datiscin from Datisca cannabina

Objective: To extract and isolate Datiscin from the plant material of Datisca cannabina.

Materials:

-

Dried and powdered aerial parts of Datisca cannabina

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Water (H2O)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column

Procedure:

-

Prepare an extraction solvent of 37% HCl/MeOH/H2O (2:1:1 v/v/v).

-

Macerate the powdered plant material in the extraction solvent.

-

Filter the extract and concentrate it under reduced pressure.

-

Perform chromatographic separation of the crude extract using an HPLC-DAD system.

-

Use a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid) to separate the components.

-

Identify the peak corresponding to Datiscin (datiscetin-3-O-rutinoside) based on its retention time and UV-Vis spectrum compared to a known standard.

-

Collect the fraction containing Datiscin and verify its purity.

Representative Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Assay buffer

-

Test compound (Datiscetin)

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the COX-2 enzyme.

-

Add the test compound at various concentrations to the wells of the microplate. Include wells for a positive control and a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at 590 nm kinetically for a set period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Representative Protocol: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant capacity of a test compound by its ability to scavenge the stable free radical DPPH.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound (Datiscetin)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

Add a fixed volume of the DPPH solution to each well of the microplate.

-

Add the test compound solutions and control solutions to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Representative Protocol: NF-κB Reporter Assay

Objective: To investigate the effect of a test compound on the NF-κB signaling pathway.

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc)

-

Cell culture medium and supplements

-

Test compound (Datiscetin)

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α)

-

Luciferase assay reagent

-

96-well cell culture plate

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a specified period (e.g., 6 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

A Technical Guide for Investigating the Role of Datiscin in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the mechanisms and quantitative effects of Datiscin on oxidative stress is limited. This guide provides a comprehensive framework for research by drawing upon established methodologies and the known properties of its aglycone, Datiscetin, and other structurally similar, well-studied flavonoids. The protocols and pathways described herein are intended to serve as a foundational template for initiating novel research on Datiscin.

Introduction: Datiscin and Oxidative Stress

Datiscin is a natural flavonoid, specifically a glycoside of the flavone Datiscetin. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][2][3] This imbalance leads to cellular damage to lipids, proteins, and DNA, and is implicated in the progression of numerous chronic and degenerative diseases.[1][3]

Key biomarkers of oxidative stress include:

-

Reactive Oxygen Species (ROS): Highly reactive molecules like superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).

-

Malondialdehyde (MDA): A major end-product of lipid peroxidation, indicating cellular membrane damage.[4]

The body's primary defense is its endogenous antioxidant system, comprising enzymes such as:

-

Superoxide Dismutase (SOD): Converts superoxide radicals to hydrogen peroxide.[5][6]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[5][6]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[5][6]

This guide outlines the potential mechanisms by which Datiscin may combat oxidative stress and provides detailed protocols to investigate its efficacy.

Potential Mechanisms of Action

Based on the behavior of related flavonoids, Datiscin is hypothesized to mitigate oxidative stress through two primary mechanisms: direct radical scavenging and modulation of key cellular signaling pathways.

Direct Radical Scavenging

Flavonoids can directly neutralize free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates the damaging chain reaction. The efficacy of this action can be quantified using the in vitro assays detailed in Section 4.0.

Modulation of Cellular Signaling Pathways

Datiscin likely exerts its primary antioxidant effects by influencing intracellular signaling cascades that control the expression of protective genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the antioxidant response.[7][8][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] Oxidative stress or activation by flavonoids like Datiscin can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a suite of antioxidant and cytoprotective enzymes, including SOD, CAT, GPx, and Heme Oxygenase-1 (HO-1).[8][9][10]

References

- 1. Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Datiscin in Traditional Medicine: A Technical Guide for Researchers

An In-depth Exploration of the Ethnobotanical Heritage, Pharmacological Properties, and Bioactive Mechanisms of a Promising Phytochemical

Abstract

Datiscin, a flavonoid glycoside primarily sourced from Datisca cannabina L., has a rich history of use in traditional medicine, particularly in Ayurvedic and Greco-Roman traditions. Historically, this plant has been employed for its purported analgesic, anti-inflammatory, and diuretic properties. Modern scientific inquiry has begun to validate these traditional applications, revealing a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide synthesizes the available scientific literature on Datiscin, providing a comprehensive overview for researchers, scientists, and drug development professionals. It details the traditional uses, outlines experimental protocols for its extraction and analysis, presents available quantitative pharmacological data, and elucidates the molecular signaling pathways through which Datiscin exerts its biological effects. This document aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this compelling natural compound.

Traditional and Ethnobotanical Uses of Datisca cannabina (Source of Datiscin)

Datisca cannabina, commonly known as false hemp, has been a component of traditional pharmacopeias for centuries across various cultures. Its historical applications provide valuable context for contemporary pharmacological research.

Traditional Medicinal Applications

The primary traditional uses of Datisca cannabina have centered on the management of pain and inflammation. In traditional Himalayan Ayurveda, it is referred to as "Pashanabhedi tanka" and has been recommended for alleviating joint stiffness and nerve-related discomfort[1]. The leaves and flowering stems are traditionally considered to possess bitter, diuretic, febrifuge (fever-reducing), and purgative properties. The root of the plant has been specifically utilized as a sedative for the treatment of rheumatism and has also been applied directly to carious teeth to relieve pain[2][3].

Ethnobotanical Significance

Beyond its medicinal applications, Datisca cannabina has held practical significance in various cultures. The fibrous stems of the plant were historically used as a substitute for hemp in the production of coarse ropes[1]. Additionally, a yellow dye can be extracted from the leaves, roots, and stems of the plant, which was traditionally used for coloring textiles, particularly silk[2].

The following table summarizes the traditional uses of Datisca cannabina:

| Plant Part | Traditional Use |

| Leaves and Flowering Stems | Diuretic, Febrifuge, Purgative, Analgesic |

| Root | Sedative for Rheumatism, Treatment of Toothache |

| Stems | Production of Coarse Ropes |

| Whole Plant (leaves, root, stems) | Source of Yellow Dye |

Pharmacological Activities of Datiscin

Datiscin, as a flavonoid, belongs to a class of compounds renowned for their diverse biological activities. Research into the specific pharmacological effects of Datiscin has revealed its potential as an antioxidant, anti-inflammatory, and anticancer agent.

Antioxidant Activity

Flavonoids are well-established as potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. While specific quantitative antioxidant data for Datiscin is not extensively documented in readily available literature, its chemical structure as a flavonoid glycoside suggests inherent antioxidant potential. The general mechanisms of antioxidant action for flavonoids involve donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.

Anti-inflammatory Activity

The traditional use of Datisca cannabina for inflammatory conditions is supported by modern research into the anti-inflammatory properties of flavonoids. One study suggests that Datiscin exhibits strong interactions with the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating a potential mechanism for its anti-inflammatory effects. Flavonoids, in general, are known to modulate various inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anticancer Activity

Several flavonoids have demonstrated promising anticancer activities, and Datiscin is being investigated for its potential in this area. The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate signaling pathways involved in tumorigenesis. While specific IC50 values for Datiscin against various cancer cell lines are not widely reported, the broader class of flavonoids has shown activity against a range of cancers.

Experimental Protocols

This section provides an overview of methodologies that can be employed for the extraction, isolation, and analysis of Datiscin from Datisca cannabina.

Extraction of Datiscin from Datisca cannabina

A common method for the extraction of flavonoids from plant material involves the use of polar solvents. A documented procedure for the extraction of compounds from Datisca cannabina for High-Performance Liquid Chromatography (HPLC) analysis utilizes a mixture of 37% hydrochloric acid, methanol, and water in a 2:1:1 ratio by volume.

Protocol: Acidic Methanol Extraction for HPLC Analysis

-

Sample Preparation: Air-dry the leaves of Datisca cannabina and grind them into a fine powder.

-

Extraction Solvent: Prepare the extraction solvent by mixing 37% hydrochloric acid, methanol, and water in a 2:1:1 (v/v/v) ratio.

-

Extraction Process:

-

Macerate the powdered plant material in the extraction solvent at room temperature for 24 hours with occasional agitation.

-

Alternatively, for a more rapid extraction, perform sonication of the plant material in the solvent for 30-60 minutes.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

-

Further Processing: The crude extract can be further purified using chromatographic techniques.

Purification of Datiscin

Column chromatography is a standard technique for the purification of flavonoids from crude plant extracts.

Protocol: Column Chromatography Purification

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity. A common gradient system for flavonoid separation starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Identification: Pool the fractions containing the compound of interest (identified by comparison with a Datiscin standard on TLC) and evaporate the solvent to obtain purified Datiscin.

Signaling Pathways and Mechanisms of Action

The biological activities of Datiscin are mediated through its interaction with various cellular signaling pathways. While research specifically on Datiscin is ongoing, the known mechanisms of related flavonoids provide a strong indication of its potential modes of action.

Anti-inflammatory Signaling

Datiscin's suggested interaction with TNF-α and IL-6 points towards its involvement in modulating inflammatory cytokine signaling. This could occur through the inhibition of the NF-κB pathway, a central regulator of inflammation.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Datiscin.

General Experimental Workflow

The following diagram illustrates a general workflow for the investigation of Datiscin from its natural source to the evaluation of its biological activity.

Figure 2: General experimental workflow for Datiscin research.

Conclusion and Future Directions

Datiscin, a flavonoid with deep roots in traditional medicine, presents a compelling case for further scientific exploration. The convergence of ethnobotanical knowledge and modern pharmacological screening has illuminated its potential as a valuable therapeutic agent. While the foundational evidence for its antioxidant, anti-inflammatory, and anticancer activities is promising, there remains a significant need for more rigorous and detailed research.

Future investigations should prioritize the acquisition of robust quantitative data, including the determination of IC50 and LD50 values for Datiscin in various in vitro and in vivo models. Elucidating the specific molecular targets and signaling pathways modulated by Datiscin will be crucial for a comprehensive understanding of its mechanisms of action. Furthermore, the development and optimization of standardized extraction and purification protocols will be essential for ensuring the consistency and quality of Datiscin for research and potential clinical applications. The rich history of Datisca cannabina in traditional medicine provides a strong rationale for the continued and intensified study of its principal flavonoid, Datiscin, as a source of novel therapeutic leads.

References

A Technical Guide to the Biosynthesis of Datiscin in Datisca glomerata

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of datiscin, a prominent flavonol glycoside found in the actinorhizal plant Datisca glomerata. The guide details the enzymatic steps, key intermediates, and regulatory aspects of its formation, supported by quantitative data and experimental methodologies derived from recent scientific literature.

The Datiscin Biosynthetic Pathway

Datiscin is a glycoside of the flavonol datiscetin. Its biosynthesis is an extension of the general flavonoid pathway, which originates from the broader phenylpropanoid pathway. In Datisca glomerata, the metabolic flux is notably directed towards the pinocembrin branch of flavonoid synthesis, which serves as the foundational route for producing datiscetin and, subsequently, datiscin.

The pathway begins with the conversion of Cinnamoyl-CoA, a product of the phenylpropanoid pathway. A key divergence occurs where, due to lower expression of Cinnamic Acid 4-Hydroxylase (C4H), the flux is channeled away from naringenin-based flavonoids and towards pinocembrin-derived compounds.

The synthesis proceeds through the following key enzymatic steps:

-

Chalcone Synthase (CHS): This enzyme catalyzes the initial committed step in flavonoid biosynthesis. It facilitates the condensation of one molecule of 4-coumaroyl-CoA (or cinnamoyl-CoA for the pinocembrin pathway) and three molecules of malonyl-CoA to form a chalcone intermediate.

-

Chalcone Isomerase (CHI): The chalcone intermediate is then cyclized by CHI to form a flavanone, in this case, pinocembrin.

-

Flavanone 3-Dioxygenase (F3H): This enzyme, also known as flavanone 3-hydroxylase, hydroxylates the flavanone at the 3-position, converting pinocembrin into pinobanksin.

-

Flavonol Synthase (FLS): FLS introduces a double bond between the C2 and C3 atoms of the C-ring, converting the dihydroflavonol (pinobanksin) into the flavonol, datiscetin.

-

UDP-Glycosyltransferase (UGT): In the final putative step, the aglycone datiscetin is glycosylated to form datiscin. This reaction is catalyzed by a UGT, which transfers a sugar moiety (typically from UDP-glucose) to the datiscetin molecule.

Pathway Diagram

Caption: Biosynthetic pathway of Datiscin in Datisca glomerata.

Quantitative Data: Gene Expression and Metabolite Abundance

Studies comparing the roots and root nodules of D. glomerata have revealed significant upregulation of flavonoid biosynthesis genes and a corresponding increase in the abundance of pathway intermediates and products in the nodules. This suggests a crucial role for these compounds, including datiscin, in the symbiotic relationship with nitrogen-fixing bacteria.

Table 1: Relative Gene Expression and Metabolite Abundance in D. glomerata Nodules vs. Roots

| Gene/Metabolite | Category | Fold Change/Relative Abundance in Nodules | Enzyme Commission (EC) Number | Reference |

| Chalcone Isomerase (CHI) | Gene Expression | ~50-fold up-regulated | 5.5.1.6 | |

| Flavanone 3-Dioxygenase (F3H) | Gene Expression | ~20 to 100-fold up-regulated | 1.14.11.9 | |

| Flavonol Synthase (FLS) | Gene Expression | ~4-fold up-regulated | 1.14.11.23 | |

| Datiscetin | Metabolite | Highly Abundant | N/A | |

| Datiscin | Metabolite | Highly Abundant | N/A | |

| Dihydrokaempferol | Metabolite | Significantly Increased | N/A |

Note: Fold changes are approximate values as reported in the literature. "Highly Abundant" and "Significantly Increased" indicate a notable, statistically significant increase in nodules compared to roots.

Experimental Protocols

The elucidation of the datiscin pathway has been achieved through a combination of metabolomic and transcriptomic analyses. Below are summaries of the key experimental methodologies employed.

Metabolite Extraction and Analysis (LC-MS/MS)

This protocol is designed for the identification and quantification of flavonoids from plant tissues.

-

Sample Preparation:

-

Plant tissues (roots and nodules) are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

-

Frozen samples are ground to a fine powder using a mortar and pestle.

-

-

Extraction:

-

A precise weight of the powdered tissue is subjected to extraction with a cold solvent, typically a methanol/water mixture.

-

The mixture is vortexed and sonicated to ensure thorough extraction.

-

Samples are centrifuged at high speed to pellet cellular debris.

-

-

Analysis:

-